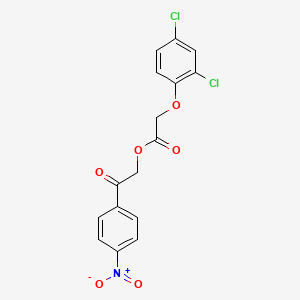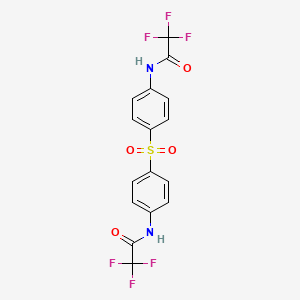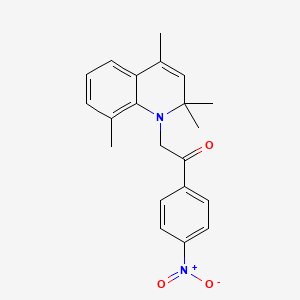![molecular formula C25H21N3O3 B3454599 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3454599.png)
2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione
説明
2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione, also known as PPID, is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. PPID has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione exerts its therapeutic effects through various mechanisms, including the inhibition of DNA topoisomerase II, which is essential for DNA replication and transcription. This compound also inhibits the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and anti-inflammatory properties. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been shown to have a favorable safety profile and low toxicity in animal studies.
実験室実験の利点と制限
2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione has several advantages for laboratory experiments, including its high purity and stability. This compound is also readily available, and its synthesis is well-established. However, this compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. This compound also requires careful optimization of reaction conditions to obtain high yields and purity.
将来の方向性
For research on 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione include further studies on its mechanism of action and its potential therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route. Furthermore, studies on the safety and toxicity of this compound in humans are needed to determine its potential for clinical use. Finally, studies on the development of novel derivatives of this compound with improved properties are needed to enhance its therapeutic potential.
科学的研究の応用
2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione has been studied extensively for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(27-16-14-26(15-17-27)19-6-2-1-3-7-19)18-10-12-20(13-11-18)28-24(30)21-8-4-5-9-22(21)25(28)31/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZPOBKYRBJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}morpholine](/img/structure/B3454520.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454525.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3454527.png)

![ethyl (2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenoxy)acetate](/img/structure/B3454551.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B3454555.png)
![6,7-dimethoxy-2-[(2-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3454566.png)
![2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B3454575.png)

![2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid](/img/structure/B3454587.png)


![4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3454608.png)